Antibiotic rit-D 2214, also known as RIT 2214, is a novel biosynthetic penicillin derived from the fungus Cephalosporium acremonium. It was identified through spectral analysis and bioactivity spectrum evaluation, revealing its structure as 6-(D)-[(2-amino-2-carboxy)-ethylthio]-acetamido]-penicillanic acid. The compound exhibits significant antibacterial properties, making it a subject of interest in antibiotic research and development .
RIT 2214 is classified as a β-lactam antibiotic, specifically a penicillin. It was produced by a mutant strain of Cephalosporium acremonium that requires specific precursors for its biosynthesis, particularly L-S-carboxymethylcysteine. This classification places it among other well-known antibiotics used in clinical settings to combat bacterial infections .
The synthesis of RIT 2214 involves the fermentation of the Cephalosporium acremonium mutant in a nutrient medium supplemented with L-S-carboxymethylcysteine. This precursor is crucial for the biosynthetic pathway leading to the production of the antibiotic. The process includes several steps:
The fermentation process typically requires specific environmental conditions (pH, temperature) and nutrient media tailored to support the growth of the mutant strain while ensuring optimal antibiotic production.
RIT 2214 has a complex molecular structure characterized by its β-lactam ring, which is essential for its antibacterial activity. The structural formula can be represented as follows:
The presence of sulfur in its structure distinguishes it from other penicillins, contributing to its unique properties and activity profile .
RIT 2214 undergoes various chemical reactions typical of β-lactam antibiotics:
These reactions are critical for understanding the stability and efficacy of RIT 2214 as an antibiotic. Conditions such as pH and temperature significantly influence these reactions .
The mechanism of action of RIT 2214 involves inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This binding inhibits cell wall synthesis, leading to bacterial lysis and death.
Research indicates that RIT 2214 is effective against various Gram-positive bacteria due to its ability to penetrate their cell walls effectively. Its activity spectrum includes several pathogenic strains, showcasing its potential as a therapeutic agent .
RIT 2214 has significant potential in scientific research and clinical applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3